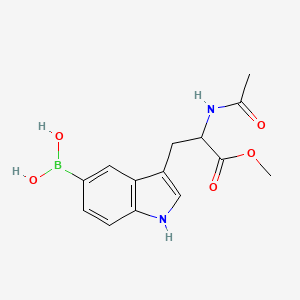
3-(2-Acetamido-3-methoxy-3-oxopropyl)-1H-indol-5-ylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Acetamido-3-methoxy-3-oxopropyl)-1H-indol-5-ylboronic acid is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, which is a common structure in many natural products and pharmaceuticals, and a boronic acid group, which is known for its utility in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetamido-3-methoxy-3-oxopropyl)-1H-indol-5-ylboronic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the indole core followed by the introduction of the boronic acid group. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-(2-Acetamido-3-methoxy-3-oxopropyl)-1H-indol-5-ylboronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, and tetrahydrofuran are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
3-(2-Acetamido-3-methoxy-3-oxopropyl)-1H-indol-5-ylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 3-(2-Acetamido-3-methoxy-3-oxopropyl)-1H-indol-5-ylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The indole core can interact with various receptors and enzymes, influencing biological pathways.
相似化合物的比较
Similar Compounds
- 3-(2-Acetamido-3-methoxy-3-oxopropyl)anilinium acetate
- 2-acetamido-3-[(2-acetamido-3-methoxy-3-oxopropyl)disulfanyl]propanoic acid methyl ester
Uniqueness
Compared to similar compounds, 3-(2-Acetamido-3-methoxy-3-oxopropyl)-1H-indol-5-ylboronic acid stands out due to its unique combination of an indole core and a boronic acid group
属性
分子式 |
C14H17BN2O5 |
|---|---|
分子量 |
304.11 g/mol |
IUPAC 名称 |
[3-(2-acetamido-3-methoxy-3-oxopropyl)-1H-indol-5-yl]boronic acid |
InChI |
InChI=1S/C14H17BN2O5/c1-8(18)17-13(14(19)22-2)5-9-7-16-12-4-3-10(15(20)21)6-11(9)12/h3-4,6-7,13,16,20-21H,5H2,1-2H3,(H,17,18) |
InChI 键 |
XWKRNMFMPARBLT-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C1)NC=C2CC(C(=O)OC)NC(=O)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















